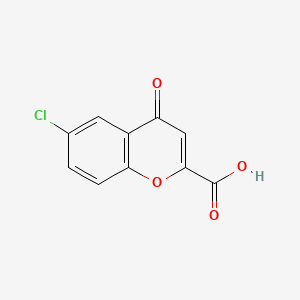

6-Chlorochromone-2-carboxylic acid

Description

The exact mass of the compound 6-chloro-4-oxo-4H-chromene-2-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 6-Chlorochromone-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Chlorochromone-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-chloro-4-oxochromene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5ClO4/c11-5-1-2-8-6(3-5)7(12)4-9(15-8)10(13)14/h1-4H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HALQFUWRVXLBIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C(=O)C=C(O2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5ClO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00198198 | |

| Record name | 4H-1-Benzopyran-2-carboxylic acid, 6-chloro-4-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00198198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5006-45-1 | |

| Record name | 6-Chloro-4-oxo-4H-1-benzopyran-2-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5006-45-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4H-1-Benzopyran-2-carboxylic acid, 6-chloro-4-oxo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005006451 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4H-1-Benzopyran-2-carboxylic acid, 6-chloro-4-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00198198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-chloro-4-oxo-4H-chromene-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What are the physical and chemical properties of 6-Chlorochromone-2-carboxylic acid?

An In-Depth Technical Guide to 6-Chlorochromone-2-carboxylic Acid

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 6-Chlorochromone-2-carboxylic acid (CAS No. 5006-45-1). As a significant heterocyclic building block, this compound serves as a crucial intermediate in the synthesis of bioactive molecules for the pharmaceutical and agrochemical industries.[1] This document consolidates key data on its molecular structure, physicochemical characteristics, reactivity, and spectral profile to support its application in research and development. The narrative is structured to provide not just data, but also expert interpretation of the underlying chemical principles, offering a self-validating resource for researchers, chemists, and drug development professionals.

Molecular Identity and Structure

6-Chlorochromone-2-carboxylic acid is a derivative of chromone, a benzopyran-4-one scaffold.[2] The structure is characterized by a chlorine atom substituted at the 6-position of the benzopyran ring and a carboxylic acid group at the 2-position.[2] This specific arrangement of functional groups dictates its chemical behavior and utility in synthesis.

The IUPAC name for this compound is 6-Chloro-4-oxo-4H-1-benzopyran-2-carboxylic acid.

Figure 1: Chemical Structure of 6-Chlorochromone-2-carboxylic acid.

Physicochemical Properties

The physical and chemical properties of 6-Chlorochromone-2-carboxylic acid are summarized below. These characteristics are fundamental for designing experimental conditions, including solvent selection, reaction temperature, and purification strategies.

| Property | Value | Source(s) |

| CAS Number | 5006-45-1 | [3] |

| Molecular Formula | C₁₀H₅ClO₄ | [3] |

| Molecular Weight | 224.60 g/mol | [3] |

| Appearance | White to almost white powder/crystal | |

| Melting Point | 269 °C | |

| Purity | >98.0% (by GC and Titration) | |

| Storage Temperature | Room Temperature (Recommended <15°C, cool and dark) |

Acidity (pKa)

Spectroscopic Profile

The structural elucidation of 6-Chlorochromone-2-carboxylic acid and its derivatives relies on standard spectroscopic techniques. The following sections describe the expected spectral features, providing a baseline for characterization.

Infrared (IR) Spectroscopy

The IR spectrum of a carboxylic acid is highly characteristic. For this molecule, two key features are expected:

-

O-H Stretch: A very broad absorption band is anticipated in the 3500-2500 cm⁻¹ region, which is a hallmark of the hydrogen-bonded hydroxyl group of the carboxylic acid dimer.[6]

-

C=O Stretch: Two distinct carbonyl absorptions are expected. The carboxylic acid C=O stretch typically appears around 1700 cm⁻¹, while the ketone C=O at the 4-position of the chromone ring will also produce a strong absorption in the 1650-1850 cm⁻¹ range.[6][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum provides clear diagnostic signals:

-

Carboxylic Acid Proton (-COOH): This proton is highly deshielded and will appear as a broad singlet far downfield, typically in the 10-12 ppm region.[6][8] Its broadness is due to hydrogen bonding and exchange.

-

Aromatic and Olefinic Protons: The protons on the chromone ring system will appear in the aromatic region (typically 7-8.5 ppm). The specific chemical shifts and splitting patterns will be influenced by the positions of the chloro and carbonyl groups.

¹³C NMR: The carbon NMR spectrum is equally informative:

-

Carbonyl Carbons: The two carbonyl carbons will be significantly deshielded. The carboxylic acid carbonyl typically appears between 160-185 ppm, while the ketone carbonyl is often found slightly further downfield.[6][8]

-

Aromatic and Olefinic Carbons: The carbons of the benzene and pyrone rings will resonate in the 110-160 ppm range.

Mass Spectrometry (MS)

In mass spectrometry, carboxylic acids exhibit predictable fragmentation patterns. A common fragmentation pathway involves the initial loss of the hydroxyl group (-OH, 17 mass units), followed by the loss of carbon monoxide (-CO, 28 mass units) from the acylium ion.[6] The molecular ion peak (M⁺) should be observable, corresponding to the molecular weight of 224.6 g/mol .

Chemical Reactivity and Synthesis

Reactivity

6-Chlorochromone-2-carboxylic acid's reactivity is governed by its functional groups. The carboxylic acid moiety can undergo standard transformations such as:

-

Esterification: Reaction with alcohols in the presence of an acid catalyst to form esters.[2]

-

Amide Formation: Conversion to an acid chloride followed by reaction with an amine is a common route to synthesize amides.

-

Decarboxylation: Under certain conditions, the carboxylic acid group can be removed.[2]

The chromone core provides a scaffold that is central to its role as an intermediate in medicinal chemistry.[9] The chlorine atom also offers a site for nucleophilic aromatic substitution or cross-coupling reactions, further expanding its synthetic utility.

Synthesis Pathway

Chromone-2-carboxylic acids are commonly synthesized via a condensation reaction between a substituted 2-hydroxyacetophenone and an oxalate ester, followed by acid-catalyzed cyclization and hydrolysis. A general, optimized workflow often utilizes microwave assistance to improve yields and reduce reaction times.[10]

Figure 2: Generalized synthesis workflow for chromone-2-carboxylic acids.

This two-step, one-pot synthesis involves an initial Claisen condensation followed by an intramolecular cyclization and dehydration to form the chromone ring.[10][11]

Applications in Research and Development

The unique structure of 6-Chlorochromone-2-carboxylic acid makes it a valuable asset in several research areas.

-

Pharmaceutical Development: It is a key building block for synthesizing more complex molecules with potential therapeutic properties.[1] Chromone derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory and antimicrobial effects, making this compound a valuable starting point for drug discovery programs.[1][9]

-

Agrochemicals: Similar to its role in pharmaceuticals, it serves as an intermediate in the development of new crop protection agents.[1]

-

Materials Science: The chromone scaffold can be incorporated into larger molecules to develop novel materials with specific properties.[1]

The carboxylic acid group is a particularly important pharmacophore, but it can sometimes present challenges related to metabolic stability or membrane permeability.[12] Therefore, this compound and its derivatives are excellent candidates for medicinal chemistry studies exploring bioisosteric replacements to optimize drug profiles.[12]

Safety and Handling

While a specific safety data sheet (SDS) for 6-Chlorochromone-2-carboxylic acid was not detailed in the search results, related compounds suggest standard precautions for handling fine chemical powders. For example, similar chromone derivatives are classified with GHS hazard statements such as H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a dust mask, should be used when handling this compound.

References

-

Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-up the Discovery of Chromone-based Multitarget-directed Ligands - NIH. [Link]

-

6-CHLORO-7-METHYLCHROMONE-2-CARBOXYLIC ACID. [Link]

-

6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid - PubChem. [Link]

-

Synthesis of novel-6.8-disubstituted-chromone-2-carboxylic acid derivatives and their biological evaluation as potential antimalarial agents - FAO AGRIS. [Link]

-

SYNTHESIS OF CHROMONES AND THEIR APPLICATIONS DURING THE LAST TEN YEARS - IJRPC. [Link]

-

Exploring the Synthesis and Applications of 6-Fluorochromane-2-carboxylic Acid. [Link]

-

6-METHYLCHROMONE-2-CARBOXYLIC ACID CAS#: 5006-44-0; ChemWhat Code: 57892. [Link]

-

2-Chloroquinoline-6-carboxylic acid | C10H6ClNO2 | CID 16783717 - PubChem. [Link]

-

CH 336: Carboxylic Acid Spectroscopy - Oregon State University. [Link]

-

20.8: Spectroscopy of Carboxylic Acids and Nitriles - Chemistry LibreTexts. [Link]

-

6.3.2 Spectroscopy MS - OCR (A) Chemistry A-level - Physics & Maths Tutor. [Link]

-

Structure Determination from Spectra (1) (H NMR, C NMR, IR) [Ketone, Ester, Carboxylic Acid] - YouTube. [Link]

-

Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. [Link]

-

Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals | Request PDF - ResearchGate. [Link]

-

21.10 Spectroscopy of Carboxylic Acid Derivatives – Organic Chemistry: A Tenth Edition. [Link]

-

pKa Data Compiled by R. Williams pKa Values - Organic Chemistry Data. [Link]

-

Table of Acids with Ka and pKa Values* CLAS. [Link]

-

Approximate pKa chart of the functional groups: values to know 1. Protonated carbonyl pKa = -7. [Link]

-

Carboxylic Acids as Adaptive Functional Groups in Metallaphotoredox Catalysis - Macmillan Group - Princeton University. [Link]

-

6-Fluorochromone-2-carboxylic Acid | CAS#:99199-59-4 | Chemsrc. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Buy 6-Methylchromone-2-carboxylic acid | 5006-44-0 [smolecule.com]

- 3. scbt.com [scbt.com]

- 4. chem.indiana.edu [chem.indiana.edu]

- 5. researchgate.net [researchgate.net]

- 6. CH 336: Carboxylic Acid Spectroscopy [sites.science.oregonstate.edu]

- 7. 21.10 Spectroscopy of Carboxylic Acid Derivatives – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chemimpex.com [chemimpex.com]

- 10. Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-up the Discovery of Chromone-based Multitarget-directed Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis of novel-6.8-disubstituted-chromone-2-carboxylic acid derivatives and their biological evaluation as potential antimalarial agents [agris.fao.org]

- 12. Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres - PubMed [pubmed.ncbi.nlm.nih.gov]

Whitepaper: Strategic Synthesis of 6-Chlorochromone-2-carboxylic Acid

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

6-Chlorochromone-2-carboxylic acid is a pivotal heterocyclic building block, recognized for its prevalence in pharmacologically active compounds and its utility as a versatile intermediate in medicinal chemistry.[1][2] The development of efficient, scalable, and robust synthetic routes to this scaffold is paramount for accelerating drug discovery programs. This guide provides a detailed exploration of the primary and alternative synthesis pathways for 6-Chlorochromone-2-carboxylic acid. We will delve into the mechanistic underpinnings of a highly efficient Claisen-type condensation strategy, offer detailed step-by-step protocols for both conventional and microwave-assisted methods, and discuss classical alternative routes. The causality behind experimental choices, process optimization, and starting material considerations are examined to provide a comprehensive resource for professionals in the field.

Introduction: The Strategic Importance of the Chromone Scaffold

The chromone (4H-1-benzopyran-4-one) nucleus is a privileged structure in drug discovery, forming the core of numerous natural products and synthetic molecules with a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][3] The specific analogue, 6-Chlorochromone-2-carboxylic acid, incorporates two key features that enhance its utility: a chlorine atom at the 6-position, which can modulate electronic properties and metabolic stability, and a carboxylic acid group at the 2-position, which serves as a critical handle for further chemical elaboration and derivatization.

The primary challenge in synthesizing this molecule lies in achieving high yields and purity while maintaining cost-effectiveness and scalability. This guide focuses on the most direct and industrially favored methods, providing the scientific rationale required for successful implementation and troubleshooting.

Primary Synthesis Pathway: Base-Catalyzed Condensation of 5'-Chloro-2'-hydroxyacetophenone

The most direct and widely adopted method for synthesizing chromone-2-carboxylic acids involves the condensation of a substituted 2'-hydroxyacetophenone with an oxalate ester, typically diethyl oxalate.[4] This reaction proceeds via a base-catalyzed Claisen condensation, followed by an intramolecular cyclization and dehydration.

Mechanistic Rationale

The reaction mechanism can be dissected into three key stages, initiated by a strong base such as sodium ethoxide (NaOEt).

-

Enolate Formation: Sodium ethoxide, a potent base, selectively deprotonates the α-carbon of the 5'-chloro-2'-hydroxyacetophenone. The choice of base is critical; its conjugate acid (ethanol) is typically used as the solvent, preventing unwanted transesterification side reactions. The resulting enolate is the key nucleophile.

-

Claisen Condensation: The nucleophilic enolate attacks one of the electrophilic carbonyl carbons of diethyl oxalate. This is the core carbon-carbon bond-forming step. The subsequent collapse of the tetrahedral intermediate expels an ethoxide leaving group, forming a 1,3-diketone intermediate.

-

Intramolecular Cyclization & Dehydration: The phenoxide ion, formed by deprotonation of the hydroxyl group, attacks the newly formed ketone. This intramolecular cyclization forms a heterocyclic ring. The reaction is then acidified, which protonates the intermediate and facilitates the elimination of a water molecule (dehydration), yielding the aromatic and highly stable chromone ring system.

Visualization of the Primary Pathway

The following diagram illustrates the logical flow from starting materials to the final product via the Claisen condensation route.

Caption: Core workflow for the primary synthesis route.

Detailed Experimental Protocols

Protocol 2.3.1: Conventional Synthesis

This protocol is adapted from established literature procedures for analogous compounds.[4]

-

Step 1: Reagent Preparation: In a three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, prepare a solution of sodium ethoxide by dissolving sodium metal (1.1 eq.) in absolute ethanol under an inert atmosphere (N₂).

-

Step 2: Initial Condensation: To the freshly prepared sodium ethoxide solution, add 5'-chloro-2'-hydroxyacetophenone (1.0 eq.). Stir the mixture at room temperature for 15 minutes.

-

Step 3: Diethyl Oxalate Addition: Add a solution of diethyl oxalate (1.2 eq.) in absolute ethanol dropwise to the reaction mixture over 30 minutes.

-

Step 4: Reflux: Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Step 5: Hydrolysis and Work-up: After completion, cool the mixture to room temperature and pour it into ice-cold water. Acidify the solution to pH 2-3 using dilute hydrochloric acid (HCl). The intermediate ethyl ester will precipitate.

-

Step 6: Saponification: To hydrolyze the ester, add a solution of sodium hydroxide (2.0 eq.) and heat the mixture at 60-70 °C for 1-2 hours until a clear solution is obtained.

-

Step 7: Precipitation and Purification: Cool the solution and re-acidify with concentrated HCl. The desired 6-Chlorochromone-2-carboxylic acid will precipitate as a solid. Filter the product, wash with cold water, and recrystallize from an appropriate solvent system (e.g., ethanol/water) to yield the pure product.

Protocol 2.3.2: Microwave-Assisted Synthesis

Microwave irradiation offers significant rate enhancement and often leads to cleaner reactions and higher yields.[5][6] This protocol is based on an optimized procedure for a structurally similar compound.[5]

-

Step 1: Reagent Charging: In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, combine 5'-chloro-2'-hydroxyacetophenone (1.0 eq.), diethyl oxalate (2.0 eq.), and absolute ethanol (5 mL).

-

Step 2: Base Addition: Add sodium ethoxide (2.0 eq.).

-

Step 3: Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at 120 °C for 20 minutes.

-

Step 4: Acidification and Hydrolysis: After cooling, add 1 M HCl (5 mL) to the reaction mixture. Irradiate again at 120 °C for an additional 10 minutes to ensure complete hydrolysis of the ethyl ester intermediate.

-

Step 5: Isolation and Purification: Cool the vessel to room temperature. The product will precipitate out of the solution. Collect the solid by filtration, wash thoroughly with water, and then with a small amount of cold ethanol. Dry the product under vacuum.

Data Presentation: Method Comparison

| Parameter | Conventional Method | Microwave-Assisted Method | Causality & Justification |

| Reaction Time | 6 - 8 hours | 30 minutes | Microwave energy directly and efficiently couples with polar molecules, leading to rapid heating and dramatic acceleration of reaction rates.[5] |

| Temperature | ~78 °C (Reflux) | 120 °C | The sealed vessel allows for superheating of the solvent above its atmospheric boiling point, further increasing the reaction rate. |

| Typical Yield | 45 - 65% | 80 - 95% | The short reaction time and uniform heating minimize the formation of degradation byproducts, leading to cleaner reactions and higher isolated yields.[6] |

| Solvent Volume | Relatively Large | Minimal | Microwave synthesis is well-suited for smaller scale and requires less solvent, aligning with green chemistry principles. |

| Process Control | Manual monitoring | Automated | Microwave reactors offer precise control over temperature and pressure, ensuring reproducibility. |

Alternative Synthesis Strategy: The Simonis Reaction

Mechanistic Overview

The Simonis reaction typically uses phosphorus pentoxide (P₂O₅) or polyphosphoric acid (PPA) as both a catalyst and dehydrating agent.[8] The phenol's hydroxyl group first reacts with the ester of the β-ketoester. The crucial step is the subsequent intramolecular Friedel-Crafts acylation, where the aromatic ring attacks a carbonyl group, leading to cyclization and formation of the chromone ring.

Visualization of the Simonis Pathway

Caption: Conceptual workflow for the Simonis reaction.

Experimental Considerations

-

Reagents: 4-Chlorophenol and a suitable β-ketoester, such as diethyl oxaloacetate, are required.

-

Conditions: The reaction is typically performed at high temperatures in the presence of P₂O₅ or PPA.

-

Limitations: The Simonis reaction can sometimes lead to the formation of isomeric coumarins as byproducts, complicating purification.[9] The harsh acidic conditions may not be suitable for substrates with sensitive functional groups.

Starting Material Synthesis: Fries Rearrangement

The primary starting material, 5'-chloro-2'-hydroxyacetophenone, is commercially available but can also be synthesized in the lab if necessary. The most common method is the Fries rearrangement of 4-chlorophenyl acetate.

Workflow Visualization

Caption: Synthesis of the key starting material.

This Lewis acid-catalyzed reaction involves the intramolecular acyl migration from the phenolic oxygen to an ortho position on the aromatic ring, yielding the desired o-hydroxyaryl ketone.

Conclusion

The synthesis of 6-Chlorochromone-2-carboxylic acid is most efficiently achieved through a base-catalyzed condensation of 5'-chloro-2'-hydroxyacetophenone with diethyl oxalate. This method is direct, high-yielding, and can be significantly optimized using microwave-assisted heating, which reduces reaction times from hours to minutes and improves yields.[5][6] This pathway represents a robust and scalable solution for researchers and drug development professionals. While classical methods like the Simonis reaction provide alternative routes, they often suffer from lower yields and harsher conditions. A thorough understanding of the underlying mechanisms and experimental parameters detailed in this guide will empower scientists to reliably produce this valuable chemical intermediate for application in medicinal chemistry and beyond.

References

-

Wikipedia. Baker–Venkataraman rearrangement. Available at: [Link]

-

Legrand, B., et al. (2018). Soft-enolization Baker–Venkataraman Rearrangement Enabled Total Synthesis of Dirchromones and Related 2-Substituted Chromones. Organic Letters. Available at: [Link]

-

Wiley Online Library. Simonis Chromone Cyclization. Available at: [Link]

-

Ewies, F. E., et al. (2014). SYNTHESIS OF CHROMONES AND THEIR APPLICATIONS DURING THE LAST TEN YEARS. International Journal of Research in Pharmacy and Chemistry. Available at: [Link]

-

Cagide, F., et al. (2019). Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-up the Discovery of Chromone-based Multitarget-directed Ligands. Molecules. Available at: [Link]

-

Wikipedia. Kostanecki acylation. Available at: [Link]

-

Li, J., et al. (2020). Synthesis of Chromeno[4,3-b]pyrrol-4(1H)-ones through a Multicomponent Reaction and Cyclization Strategy. ACS Omega. Available at: [Link]

-

Silva, A. M. S., et al. (2018). Synthesis of Chromone-Related Pyrazole Compounds. Molecules. Available at: [Link]

-

Gaspar, A., et al. (2014). Chromone: a valid scaffold in Medicinal Chemistry. CORE. Available at: [Link]

-

Li, J., et al. (2022). Efficient synthesis of 3-hydroxy chromones via oxidative cyclization mediated by lipase. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

-

Cambridge University Press. Baker-Venkatraman Rearrangement. Available at: [Link]

-

YouTube. BAKER-VENKATARAMAN REARRANGEMENT. (2021). Available at: [Link]

-

Organic Chemistry Portal. Synthesis of Chromones and Flavones. Available at: [Link]

-

Gaspar, A., et al. (2014). General Methods of Preparing Chromones. ResearchGate. Available at: [Link]

-

Li, J., et al. (2022). Efficient synthesis of 3-hydroxy chromones via oxidative cyclization mediated by lipase. Taylor & Francis Online. Available at: [Link]

-

Boyd, G. V., & Hewson, D. (1968). Synthesis of Chromones and Thiochromones (4H-Benzo[b]thiapyrones) from Enamines. RSC Publishing. Available at: [Link]

-

An overview of synthetic routes and biological activities of chromone scaffolds. (2023). ResearchGate. Available at: [Link]

-

Cagide, F., et al. (2019). Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-Up the Discovery of Chromone-Based Multitarget-Directed Ligands. PubMed. Available at: [Link]

-

Request PDF. Simonis chromone cyclization. Available at: [Link]

-

FAO AGRIS. Synthesis of novel-6.8-disubstituted-chromone-2-carboxylic acid derivatives and their biological evaluation as potential antimalarial agents. Available at: [Link]

-

Journal of the Chemical Society (Resumed). Chromones and flavones. PART II. Kostanecki–Robinson acylation of some iodo-derivatives of 2,4- and 2,6-dihydroxyacetophenone. (1954). Available at: [Link]

-

Chem-Impex. 6-Chloro-7-methylchromone-2-carboxylic acid. Available at: [Link]

-

International Journal of Modern Research in Engineering and Technology. Chromone As A Versatile Nucleus. (2017). Available at: [Link]

-

Chem-Impex. 6-Chlorochromone-2-carboxylic acid. Available at: [Link]

-

Nchinda, A. T. (2002). CHEMICAL STUDIES OF SELECTED CHROMONE DERIVATIVES. CORE. Available at: [Link]

-

Jasperse, C. Synthesis of Carboxylic Acids. Available at: [Link]

-

Organic Chemistry. 20.9 Properties, Synthesis, and Reactions of Carboxylic Acids. (2021). Available at: [Link]

-

Clark, J. making carboxylic acids. (2015). Available at: [Link]

-

Cadierno, V., & Francos, J. (2017). Gold-Catalyzed Addition of Carboxylic Acids to Alkynes and Allenes: Valuable Tools for Organic Synthesis. MDPI. Available at: [Link]

- Google Patents. Chromone-2-carboxylic acid and its preparation method. (1986).

- Google Patents. Preparation method of 6-fluorochroman-2-formic acid. (2014).

-

Johansson, H., et al. (2009). Synthesis of 2-Alkyl-Substituted Chromone Derivatives Using Microwave Irradiation. The Journal of Organic Chemistry. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Synthesis and Applications of 6-Fluorochromane-2-carboxylic Acid. Available at: [Link]

-

Wang, G-J., et al. (2020). Sequential resolution of (S) and (R)-6-fluoro-chroman-2-carboxylic acid by two esterases in turn. Green Chemistry. Available at: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. ijmrset.com [ijmrset.com]

- 4. Synthesis of novel-6.8-disubstituted-chromone-2-carboxylic acid derivatives and their biological evaluation as potential antimalarial agents [agris.fao.org]

- 5. Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-up the Discovery of Chromone-based Multitarget-directed Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-Up the Discovery of Chromone-Based Multitarget-Directed Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Simonis Chromone Cyclization [drugfuture.com]

- 8. files01.core.ac.uk [files01.core.ac.uk]

- 9. researchgate.net [researchgate.net]

CAS number and molecular structure of 6-Chlorochromone-2-carboxylic acid.

An In-Depth Technical Guide to 6-Chlorochromone-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 6-Chlorochromone-2-carboxylic acid, a key intermediate in organic synthesis with significant potential in the pharmaceutical and agrochemical sectors. As a Senior Application Scientist, this document synthesizes technical data with practical insights to support your research and development endeavors.

Core Compound Identity and Physicochemical Properties

6-Chlorochromone-2-carboxylic acid, also known by its synonym 6-Chloro-4-oxo-4H-1-benzopyran-2-carboxylic Acid, is a solid, crystalline compound at room temperature, typically appearing as a white to pale cream powder.[1][2] Its core structure is a chromone ring, which is a benzopyran-4-one, substituted with a chlorine atom at the 6-position and a carboxylic acid group at the 2-position.

Molecular Structure:

Caption: Molecular Structure of 6-Chlorochromone-2-carboxylic acid.

This unique structure imparts enhanced reactivity, making it a valuable building block in medicinal chemistry.[2] The chromone backbone itself is considered a "privileged structure" in drug discovery, frequently appearing in pharmacologically active compounds.

Table 1: Physicochemical Properties of 6-Chlorochromone-2-carboxylic acid

| Property | Value | Source(s) |

| CAS Number | 5006-45-1 | [1][2][3] |

| Molecular Formula | C₁₀H₅ClO₄ | [1][2][3] |

| Molecular Weight | 224.60 g/mol | [1][3] |

| Appearance | White to Almost white powder/crystal | [1][2] |

| Melting Point | 269 °C | [1] |

| Purity | >98.0% | [1] |

| Storage | Room Temperature, recommended <15°C in a cool, dark place | [1] |

Synthesis of Chromone-2-carboxylic Acids: A Mechanistic Overview

The synthesis of chromone-2-carboxylic acids typically involves a condensation reaction between a substituted 2-hydroxyacetophenone and an oxalate ester, followed by cyclization and hydrolysis. This classical approach can be optimized using microwave-assisted techniques to improve yields and reduce reaction times.

A general synthetic pathway is outlined below:

Caption: General Synthetic Workflow for Chromone-2-carboxylic Acids.

Causality in Experimental Choices:

-

Starting Material: The choice of the substituted 2-hydroxyacetophenone determines the substitution pattern on the final chromone ring. For 6-Chlorochromone-2-carboxylic acid, the starting material would be 5'-chloro-2'-hydroxyacetophenone.

-

Condensation Reagent: Diethyl oxalate or ethyl oxalate serves as the source for the C2-carboxylic acid group of the chromone.

-

Base Catalyst: A strong base like sodium ethoxide (NaOEt) is crucial to deprotonate the phenolic hydroxyl group of the acetophenone, initiating the condensation reaction.

-

Cyclization and Hydrolysis: The reaction mixture is typically heated, often under microwave irradiation, to facilitate the intramolecular cyclization to form the chromone ring. Subsequent acidification with an acid like HCl hydrolyzes the ethyl ester to the final carboxylic acid.

Microwave-assisted synthesis has been shown to significantly improve the yield of this reaction, with studies reporting yields of up to 87% for similar bromo-substituted analogues.[4]

Applications in Research and Drug Development

The chromone scaffold is a cornerstone in medicinal chemistry, and 6-Chlorochromone-2-carboxylic acid serves as a key intermediate in the synthesis of various bioactive molecules.

-

Pharmaceutical Development: Chromone derivatives have been extensively researched for their anti-inflammatory, antimicrobial, and anticancer properties.[5] This compound is a valuable starting material for creating novel therapeutic agents targeting these areas.

-

Agrochemicals: Beyond pharmaceuticals, this class of compounds is utilized in developing agrochemical products, contributing to crop protection formulations.[5] The unique structure can be modified to design compounds that effectively target pests while aiming for minimal environmental impact.

-

Biological Research: It is used in studies to investigate the mechanisms of action of certain enzymes and proteins, aiding in the understanding of fundamental cellular processes.

Spectroscopic and Analytical Characterization

The structure of 6-Chlorochromone-2-carboxylic acid can be unequivocally confirmed using standard spectroscopic techniques.

Infrared (IR) Spectroscopy: As a carboxylic acid, two characteristic absorptions are expected:

-

A very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹.[6]

-

A strong C=O (carbonyl) stretching band around 1710 cm⁻¹.[6] The conjugation with the aromatic ring and the double bond in the pyran ring may shift this value slightly.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The carboxylic acid proton (O-H) is expected to be highly deshielded, appearing as a broad singlet far downfield, typically in the 10-12 ppm region.[6] The aromatic and vinyl protons on the chromone ring will appear in the aromatic region (typically 7-9 ppm), with splitting patterns determined by their coupling relationships.

-

¹³C NMR: The carbonyl carbon of the carboxylic acid will be observed around 165-185 ppm, while the ketone carbonyl carbon will also be in the downfield region. The aromatic and vinyl carbons will appear in the 100-160 ppm range.

Exemplar Experimental Protocol: Microwave-Assisted Synthesis

The following is a detailed, self-validating protocol adapted from established methods for the synthesis of chromone-2-carboxylic acids.[4][7]

Objective: To synthesize a 6-substituted chromone-2-carboxylic acid via a microwave-assisted Claisen-Schmidt condensation and subsequent cyclization/hydrolysis.

Materials:

-

5'-Chloro-2'-hydroxyacetophenone

-

Diethyl oxalate

-

Sodium ethoxide (EtONa)

-

Ethanol (anhydrous)

-

Hydrochloric acid (HCl), 1 M solution

-

Microwave synthesis reactor

-

Standard laboratory glassware

-

Thin-Layer Chromatography (TLC) apparatus

Procedure:

-

Reaction Setup:

-

In a microwave reaction vessel, dissolve 5'-chloro-2'-hydroxyacetophenone (1 equivalent) in anhydrous ethanol.

-

Add sodium ethoxide (1.1 equivalents) to the solution and stir until dissolved.

-

Slowly add diethyl oxalate (1.2 equivalents) to the reaction mixture.

-

-

Microwave Irradiation:

-

Seal the vessel and place it in the microwave reactor.

-

Heat the reaction mixture to 120°C and maintain this temperature for 15-30 minutes. The progress can be monitored by TLC.

-

-

Hydrolysis and Precipitation:

-

After cooling the reaction vessel to room temperature, carefully add 1 M HCl solution until the pH is acidic (pH 1-2).

-

The addition of acid will cause the product, 6-Chlorochromone-2-carboxylic acid, to precipitate out of the solution.

-

-

Isolation and Purification:

-

Collect the solid precipitate by vacuum filtration.

-

Wash the solid with cold water and then a small amount of cold ethanol to remove any unreacted starting materials or byproducts.

-

Dry the purified product under vacuum.

-

-

Validation:

-

Confirm the identity and purity of the final product using melting point analysis, IR, and NMR spectroscopy. The obtained data should match the expected values for 6-Chlorochromone-2-carboxylic acid.

-

This protocol provides a robust and efficient method for the synthesis of the target compound, with the in-process TLC monitoring and final spectroscopic analysis serving as self-validating checkpoints.

References

-

Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-up the Discovery of Chromone-based Multitarget-directed Ligands - NIH. [Link]

-

Synthesis of novel-6.8-disubstituted-chromone-2-carboxylic acid derivatives and their biological evaluation as potential antimalarial agents - FAO AGRIS. [Link]

-

Spectroscopy of Carboxylic Acids and Nitriles - Chemistry LibreTexts. [Link]

Sources

- 1. 6-Chlorochromone-2-carboxylic Acid | 5006-45-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 2. chemimpex.com [chemimpex.com]

- 3. scbt.com [scbt.com]

- 4. Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-up the Discovery of Chromone-based Multitarget-directed Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Synthesis of novel-6.8-disubstituted-chromone-2-carboxylic acid derivatives and their biological evaluation as potential antimalarial agents [agris.fao.org]

The Chromone-2-Carboxylic Acid Core: A Technical Guide to its Discovery, Synthesis, and Enduring Legacy in Drug Development

This in-depth technical guide provides a comprehensive overview of the discovery, history, and synthesis of chromone-2-carboxylic acids. Designed for researchers, scientists, and drug development professionals, this document delves into the foundational chemistries that brought this scaffold to the forefront of medicinal chemistry, contrasts classical and modern synthetic approaches, and provides detailed experimental protocols.

Introduction: The Emergence of a Privileged Scaffold

The chromone (4H-chromen-4-one) nucleus is a benzopyran-based heterocyclic motif ubiquitously found in nature, particularly in the plant kingdom.[1] Its derivatives have long been recognized for a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2][3] Among the vast family of chromone derivatives, chromone-2-carboxylic acids have carved out a significant niche as both biologically active molecules and exceptionally versatile synthons for the elaboration of more complex chemical entities.[4] Their history is deeply intertwined with the development of synthetic organic chemistry, and their continued relevance in modern drug discovery underscores the power of this "privileged structure."[5] This guide will trace the journey of chromone-2-carboxylic acids from their early discovery to their current status as a cornerstone of medicinal chemistry.

Historical Perspective: The Dawn of Chromone Chemistry

The story of chromone-2-carboxylic acids is a chapter in the larger narrative of chromone chemistry. One of the earliest methods for the synthesis of the parent chromone ring, developed by Heywang and von Kostanecki, involved the decarboxylation of a chromone-2-carboxylic acid, highlighting the fundamental importance of this class of compounds from the very beginning of chromone chemistry.[5] While the precise first synthesis of an unsubstituted chromone-2-carboxylic acid is not easily pinpointed in a single "eureka" moment, its emergence is intrinsically linked to the foundational work on chromone synthesis in the late 19th and early 20th centuries.

Two classical named reactions laid the groundwork for the synthesis of the chromone core and, by extension, chromone-2-carboxylic acids: the Kostanecki-Robinson reaction and the Ruhemann reaction.

The Kostanecki-Robinson Reaction

The Kostanecki-Robinson reaction, a cornerstone in the synthesis of chromones and flavones, involves the acylation of o-hydroxyaryl ketones with an aliphatic acid anhydride in the presence of its sodium salt, followed by cyclization.[6] While not a direct route to chromone-2-carboxylic acids, it was instrumental in establishing the fundamental chemistry of chromone ring formation.

The Ruhemann Reaction: A Direct Pathway

The Ruhemann reaction stands out as a more direct and historically significant route to chromone-2-carboxylic acids. This method involves the condensation of a phenol with an acetylenic dicarboxylic acid or its ester under basic conditions.[7] The resulting intermediate then undergoes cyclization to furnish the chromone-2-carboxylic acid. This reaction provided a more straightforward entry into this class of compounds compared to multi-step sequences that might culminate in a decarboxylation.

The Evolution of Synthesis: From Classical Reactions to Modern Methodologies

The quest for greater efficiency, higher yields, and broader substrate scope has driven the evolution of synthetic routes to chromone-2-carboxylic acids. While the classical methods are robust and still find application, modern techniques offer significant advantages in terms of reaction times, purity, and sustainability.[8]

A Comparative Analysis of Synthetic Strategies

| Synthetic Method | Description | Advantages | Disadvantages |

| Ruhemann Reaction | Condensation of a phenol with an acetylenic dicarboxylic acid or ester, followed by cyclization. | Direct route to chromone-2-carboxylic acids. | Often requires harsh reaction conditions and can have limited substrate scope. |

| Kostanecki-Robinson Reaction Variation | A variation of the Claisen condensation using an o-hydroxyacetophenone and diethyl oxalate.[7] | Utilizes readily available starting materials. | A two-step process involving condensation and subsequent acid-catalyzed cyclization. |

| Microwave-Assisted Synthesis | The use of microwave irradiation to accelerate the reaction between an o-hydroxyacetophenone and diethyl oxalate.[4] | Dramatically reduced reaction times (minutes vs. hours), often leads to higher yields and purity.[9] | Requires specialized microwave reactor equipment. |

| Palladium-Catalyzed Carbonylative Cyclization | Modern methods involving palladium catalysts to couple o-iodophenols with terminal acetylenes under a carbon monoxide atmosphere.[10] | High efficiency and selectivity, broad substrate scope. | Requires a transition metal catalyst and a carbon monoxide source. |

Mechanistic Insights: The Chemistry of Ring Formation

Understanding the mechanisms behind these synthetic transformations is crucial for optimizing reaction conditions and predicting outcomes. The formation of the chromone-2-carboxylic acid core via the classical condensation of an o-hydroxyacetophenone with diethyl oxalate proceeds through a well-defined sequence of reactions.

Caption: Classical synthesis of chromone-2-carboxylic acids.

Experimental Protocols: A Practical Guide

The following protocols provide detailed, step-by-step methodologies for the synthesis of a chromone-2-carboxylic acid derivative via both a classical and a modern approach.

Protocol 1: Microwave-Assisted Synthesis of 6-Bromochromone-2-carboxylic Acid[5]

This protocol details a rapid and efficient synthesis using microwave irradiation.

Materials:

-

5'-Bromo-2'-hydroxyacetophenone

-

Diethyl oxalate

-

Sodium ethoxide

-

Ethanol

-

Hydrochloric acid (6 M)

-

Water

-

Dichloromethane

Procedure:

-

To a solution of 5'-bromo-2'-hydroxyacetophenone (1.0 eq) in ethanol, add sodium ethoxide (2.0 eq) and diethyl oxalate (3.0 eq).

-

Heat the reaction mixture in a microwave reactor at 120 °C for 20 minutes.

-

Add a solution of HCl (6 M) and continue heating at 120 °C for 40 minutes.

-

Pour the reaction mixture into water.

-

Filter the resulting solid, wash with water, then with dichloromethane, and dry to obtain the product.

Self-Validation: The success of the synthesis can be monitored by thin-layer chromatography (TLC) and confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry. The expected product is a solid with a high degree of purity without the need for column chromatography.[4]

Protocol 2: Classical Synthesis of 7-Methoxy-4-oxo-4H-chromene-2-carboxylic Acid[12]

This protocol follows a more traditional, two-step approach involving the formation of the ester followed by hydrolysis.

Step 1: Synthesis of Ethyl 7-methoxy-4-oxo-4H-chromene-2-carboxylate

Materials:

-

2'-Hydroxy-4'-methoxyacetophenone

-

Diethyl oxalate

-

Sodium

-

Absolute ethanol

Procedure:

-

Prepare a solution of sodium ethoxide by cautiously dissolving sodium metal in absolute ethanol.

-

Add a mixture of 2'-hydroxy-4'-methoxyacetophenone and diethyl oxalate to the sodium ethoxide solution.

-

Reflux the mixture for 1-2 hours.

-

Cool the reaction mixture and acidify with dilute hydrochloric acid.

-

Collect the precipitated solid by filtration, wash with water, and recrystallize from ethanol to yield the ethyl ester.

Step 2: Hydrolysis to 7-methoxy-4-oxo-4H-chromene-2-carboxylic acid

Materials:

-

Ethyl 7-methoxy-4-oxo-4H-chromene-2-carboxylate

-

Sodium hydroxide solution

-

Hydrochloric acid

Procedure:

-

Dissolve the ethyl ester from Step 1 in an aqueous solution of sodium hydroxide.

-

Heat the mixture to reflux for 1-2 hours to effect hydrolysis.

-

Cool the solution and acidify with hydrochloric acid to precipitate the carboxylic acid.

-

Collect the solid by filtration, wash with water, and dry to obtain the final product.

Self-Validation: The purity and identity of the intermediate ester and the final carboxylic acid should be confirmed by melting point determination and spectroscopic analysis (¹H NMR, ¹³C NMR, IR). The hydrolysis step is expected to proceed in near-quantitative yield.[11]

The Enduring Importance of Chromone-2-Carboxylic Acids in Drug Discovery

The significance of chromone-2-carboxylic acids extends far beyond their historical role in the development of synthetic chemistry. They are key intermediates in the synthesis of a vast array of biologically active molecules.[4] The carboxylic acid moiety provides a convenient handle for further chemical modifications, allowing for the construction of diverse chemical libraries for structure-activity relationship (SAR) studies.

Caption: Role in drug discovery workflow.

Derivatives of chromone-2-carboxylic acids have shown promise in a variety of therapeutic areas. For instance, disodium cromoglycate, a derivative of a bis-chromone-2-carboxylic acid, has been used as a mast cell stabilizer in the treatment of asthma.[12] This highlights the therapeutic potential that can be unlocked from this seemingly simple scaffold.

Conclusion

The journey of chromone-2-carboxylic acids from their origins in classical organic synthesis to their current status as a privileged scaffold in medicinal chemistry is a testament to their enduring utility. The development of synthetic methodologies, from the foundational work of chemists like Ruhemann and Kostanecki to the advent of modern techniques such as microwave-assisted synthesis, has continually expanded the accessibility and versatility of these important compounds. As the search for novel therapeutics continues, the chromone-2-carboxylic acid core is poised to remain a vital starting point for the design and discovery of the next generation of medicines.

References

-

Ewies, F. F., et al. (2014). SYNTHESIS OF CHROMONES AND THEIR APPLICATIONS DURING THE LAST TEN YEARS. International Journal of Research in Pharmacy and Chemistry, 4(4), 1046-1085. Available at: [Link]

-

Singhal, M. (n.d.). Pharmacological Importance and Synthesis of Chromone and its Derivatives : A Short Review. International Journal of Research and Analytical Reviews, 6(1), 861-873. Available at: [Link]

-

Gaspar, A., et al. (2014). Chromone, a valid scaffold in Medicinal Chemistry. Doctoral dissertation, Universidade do Porto. Available at: [Link]

-

Cagide, F., et al. (2019). Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-up the Discovery of Chromone-based Multitarget-directed Ligands. Molecules, 24(23), 4214. Available at: [Link]

-

Vanguru, M., et al. (2018). A review on the synthetic methodologies of chromones. Asian Journal of Pharmaceutical and Clinical Research, 11(12), 1-6. Available at: [Link]

-

Sharma, S. K., et al. (2011). An Update on Natural Occurrence and Biological Activity of Chromones. Current Medicinal Chemistry, 18(25), 3825-3852. Available at: [Link]

-

Patel, D. R., et al. (2021). Synthetic Routes and Biological Activities of Chromone Scaffolds: An Overview. Polycyclic Aromatic Compounds, 1-27. Available at: [Link]

-

Gaspar, A., et al. (2023). Biological and Medicinal Properties of Natural Chromones and Chromanones. ACS Omega, 8(35), 31633-31656. Available at: [Link]

-

Der Pharma Chemica. (2016). Synthesis, Antioxidant, Antibacterial and Cytotoxic Activity of Novel Chromone Derivatives. Der Pharma Chemica, 8(19), 10-17. Available at: [Link]

-

Cagide, F., et al. (2019). Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-up the Discovery of Chromone-based Multitarget-directed Ligands. National Institutes of Health. Available at: [Link]

-

Sharma, S. K., et al. (2011). An Update on Natural Occurrence and Biological Activity of Chromones. ResearchGate. Available at: [Link]

-

Tummanapalli, S., et al. (2023). One-Pot Synthesis of Chromone-2-carboxylate Scaffold: An Important Pharmacophore with Diverse Biological Properties. The Journal of Organic Chemistry, 88(13), 8387-8399. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of Chromones and Flavones. Available at: [Link]

-

Al-Ostath, A., et al. (2023). Synthesis and Characterization of a Series of Chromone–Hydrazones. Molbank, 2023(3), M1700. Available at: [Link]

-

Cagide, F., et al. (2019). Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-up the Discovery of Chromone-based Multitarget-directed Ligands. ResearchGate. Available at: [Link]

-

Borges, F., et al. (n.d.). Synthesis of 7-methoxy-4-oxo-N-phenyl-4H-chromene-2-carboxamide. Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Available at: [Link]

-

ResearchGate. (n.d.). Scheme 1: Attempted synthesis of chromone-3-carboxylic acids. Available at: [Link]

Sources

- 1. benthamdirect.com [benthamdirect.com]

- 2. researchgate.net [researchgate.net]

- 3. Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-up the Discovery of Chromone-based Multitarget-directed Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ijrpc.com [ijrpc.com]

- 6. ijrar.org [ijrar.org]

- 7. files01.core.ac.uk [files01.core.ac.uk]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Chromone and flavone synthesis [organic-chemistry.org]

- 11. rsc.org [rsc.org]

- 12. pubs.acs.org [pubs.acs.org]

A Guide to the Spectroscopic Characterization of 6-Chlorochromone-2-carboxylic Acid

Introduction

6-Chlorochromone-2-carboxylic acid, with the chemical formula C₁₀H₅ClO₄ and CAS number 5006-45-1, is a member of the chromone family.[1][2] Chromones are a class of compounds that feature a benzopyran-4-one core structure. This rigid, bicyclic framework is recognized as a "privileged structure" in medicinal chemistry, frequently serving as the scaffold for a wide array of pharmacologically active agents.[3] Derivatives of chromone have shown potential in the development of anti-inflammatory, antimicrobial, and anticancer therapeutics.[3] The title compound's utility as a synthetic intermediate in pharmaceutical and agrochemical research underscores the importance of its thorough characterization.[2][3]

Molecular Structure and Spectroscopic Overview

The key to interpreting the spectroscopic data lies in understanding the molecular structure of 6-Chlorochromone-2-carboxylic acid.

Figure 1: Chemical structure of 6-Chlorochromone-2-carboxylic acid.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. For 6-Chlorochromone-2-carboxylic acid, we expect to see signals corresponding to the aromatic protons, the vinyl proton on the pyrone ring, and the acidic proton of the carboxylic acid. The predicted chemical shifts are influenced by the electron-withdrawing effects of the carbonyl group, the ether oxygen, and the chlorine atom.

Predicted ¹H NMR Data

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| COOH | 10.0 - 13.0 | Broad Singlet | - | The acidic proton is highly deshielded and often exchanges, leading to a broad signal. Its chemical shift is concentration-dependent.[4] |

| H-5 | 7.8 - 8.0 | Doublet | ~2.5 | This proton is ortho to the carbonyl group and the chlorine atom, leading to significant deshielding. It will be split by the meta-coupled H-7. |

| H-7 | 7.6 - 7.8 | Doublet of Doublets | ~9.0, ~2.5 | Coupled to both the ortho H-8 and the meta H-5. |

| H-8 | 7.4 - 7.6 | Doublet | ~9.0 | Coupled to the ortho H-7. |

| H-3 | 6.8 - 7.0 | Singlet | - | This vinyl proton is on the electron-rich pyrone ring and is typically observed as a singlet. |

Experimental Protocol for ¹H NMR

-

Sample Preparation: Dissolve 5-10 mg of 6-Chlorochromone-2-carboxylic acid in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. DMSO-d₆ is often preferred for carboxylic acids to ensure the observation of the acidic proton.

-

Instrument Setup:

-

Use a 400 MHz (or higher) NMR spectrometer.

-

Tune and shim the instrument to the solvent lock signal.

-

Set the spectral width to cover the expected range of chemical shifts (e.g., 0-15 ppm).

-

Acquire the spectrum with a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

-

Data Processing:

-

Apply a Fourier transform to the free induction decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale to the residual solvent peak (e.g., DMSO at 2.50 ppm).

-

Integrate the signals to determine the relative number of protons.

-

Analyze the multiplicities and coupling constants to confirm the assignments.

-

¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. A proton-decoupled ¹³C NMR spectrum of 6-Chlorochromone-2-carboxylic acid is expected to show ten distinct signals, one for each unique carbon atom.

Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C=O (Carboxylic Acid) | 160 - 165 | The carbonyl carbon of the carboxylic acid is significantly deshielded.[4] |

| C=O (Pyrone) | 175 - 180 | The ketone carbonyl carbon in the pyrone ring is also highly deshielded. |

| C-2 | 150 - 155 | This carbon is attached to the carboxylic acid group and is part of the pyrone double bond. |

| C-8a | 154 - 158 | The carbon at the junction of the two rings, bonded to the ether oxygen. |

| C-4a | 122 - 126 | The other bridgehead carbon. |

| C-5 | 135 - 138 | Aromatic carbon, deshielded by the adjacent carbonyl group. |

| C-6 | 130 - 134 | The carbon atom bonded to the chlorine atom. |

| C-7 | 125 - 128 | Aromatic carbon. |

| C-8 | 118 - 122 | Aromatic carbon, shielded by the ether oxygen. |

| C-3 | 110 - 115 | The vinyl carbon in the pyrone ring. |

Experimental Protocol for ¹³C NMR

-

Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (20-50 mg) may be beneficial for obtaining a good spectrum in a shorter time.

-

Instrument Setup:

-

Use a spectrometer with a broadband probe.

-

Set the spectral width to cover the expected range (e.g., 0-200 ppm).

-

Employ proton decoupling to simplify the spectrum to singlets.

-

Use a sufficient number of scans (e.g., 256 or more) and a suitable relaxation delay to ensure accurate integration of all carbon signals, including quaternary carbons.

-

-

Data Processing:

-

Process the data similarly to the ¹H NMR spectrum.

-

Calibrate the chemical shift scale to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

-

Assign the peaks based on their chemical shifts and comparison with data from similar compounds. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups, although none are present in the core structure of the title compound.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Data

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity | Rationale |

| O-H (Carboxylic Acid) | 2500 - 3300 | Broad, Strong | The O-H stretch in a carboxylic acid is very broad due to hydrogen bonding.[4][5] |

| C-H (Aromatic) | 3000 - 3100 | Sharp, Medium | Characteristic C-H stretching vibrations of the aromatic ring.[6] |

| C=O (Ketone, Pyrone) | 1650 - 1680 | Strong | The carbonyl of the pyrone ring. |

| C=O (Carboxylic Acid) | 1700 - 1730 | Strong | The carbonyl stretch of the carboxylic acid.[5] |

| C=C (Aromatic) | 1500 - 1600 | Medium to Strong | Stretching vibrations of the carbon-carbon double bonds in the aromatic and pyrone rings.[6] |

| C-O (Ether & Acid) | 1200 - 1300 | Strong | Stretching vibrations of the C-O single bonds. |

| C-Cl | 700 - 800 | Medium | The carbon-chlorine stretching vibration. |

Experimental Protocol for IR Spectroscopy

-

Sample Preparation:

-

Solid State (KBr Pellet): Grind a small amount of the sample (1-2 mg) with dry potassium bromide (KBr, ~100 mg). Press the mixture into a transparent pellet using a hydraulic press.

-

Solid State (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

-

Instrument Setup:

-

Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

-

Place the sample in the beam path.

-

-

Data Acquisition and Processing:

-

Acquire the sample spectrum over the range of approximately 4000 to 400 cm⁻¹.

-

Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Label the significant peaks and assign them to the corresponding functional groups.

-

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of a compound, which can be used to elucidate its structure.

Predicted Mass Spectrometry Data

-

Molecular Ion (M⁺): The molecular weight of 6-Chlorochromone-2-carboxylic acid is 224.6 g/mol .[1] In the mass spectrum, we expect to see a molecular ion peak at m/z 224. Due to the natural abundance of the ³⁷Cl isotope, a smaller peak at m/z 226 (the M+2 peak) with an intensity of approximately one-third of the M⁺ peak is also expected.

-

Key Fragmentation Pathways:

-

Loss of H₂O: A peak at m/z 206 (M-18) may be observed.

-

Loss of COOH: A significant fragment at m/z 179 (M-45) resulting from the loss of the carboxylic acid group.

-

Loss of CO: Subsequent loss of carbon monoxide from fragment ions is a common pathway for carbonyl-containing compounds. For example, a peak at m/z 151 (179-28) could be seen.

-

Figure 2: Proposed fragmentation pathway for 6-Chlorochromone-2-carboxylic acid.

Experimental Protocol for Mass Spectrometry

-

Sample Introduction:

-

Direct Infusion: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) and infuse it directly into the ion source using a syringe pump.

-

Gas Chromatography-Mass Spectrometry (GC-MS): The sample may need to be derivatized (e.g., silylation of the carboxylic acid) to increase its volatility for GC analysis.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): Dissolve the sample in a mobile phase-compatible solvent and inject it into an LC system coupled to the mass spectrometer.

-

-

Ionization:

-

Electron Ionization (EI): A hard ionization technique typically used with GC-MS that provides detailed fragmentation patterns.

-

Electrospray Ionization (ESI): A soft ionization technique commonly used with LC-MS that often preserves the molecular ion. Both positive and negative ion modes should be explored.

-

-

Mass Analysis:

-

Use a mass analyzer such as a quadrupole, time-of-flight (TOF), or Orbitrap.

-

Acquire data over a suitable m/z range (e.g., 50-500).

-

-

Data Analysis:

-

Identify the molecular ion peak and its isotopic pattern.

-

Propose structures for the major fragment ions and correlate them with the molecular structure.

-

Conclusion

The spectroscopic characterization of 6-Chlorochromone-2-carboxylic acid is crucial for its use in research and development. While experimental spectra are not widely available, a detailed analysis based on the known spectroscopic behavior of its constituent functional groups and related chromone structures provides a reliable predictive framework. This guide offers the expected NMR, IR, and MS data, along with standardized protocols for their acquisition. By following these methodologies, researchers can confidently identify and characterize this important synthetic intermediate, ensuring the integrity and success of their scientific endeavors.

References

Navigating the Physicochemical Landscape of 6-Chlorochromone-2-carboxylic Acid: A Technical Guide to Solubility and Stability

For Immediate Release

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering an in-depth exploration of the solubility and stability characteristics of 6-Chlorochromone-2-carboxylic acid (CAS 5006-45-1). As a key intermediate in the synthesis of bioactive molecules, a thorough understanding of its physicochemical properties is paramount for its effective application in pharmaceutical and agrochemical research.[1][2] This document provides both theoretical grounding and practical, field-proven methodologies for characterizing this versatile chromone derivative.

Executive Summary: The Significance of Physicochemical Characterization

6-Chlorochromone-2-carboxylic acid, with the molecular formula C₁₀H₅ClO₄, is a heterocyclic building block recognized for its utility in the development of novel therapeutic agents, including those with anti-inflammatory and antimicrobial activities.[1][2][3] The solubility and stability of this compound are critical parameters that directly influence its bioavailability, formulation feasibility, and shelf-life.[4] This guide outlines the essential experimental frameworks for determining these properties, enabling researchers to accelerate their development timelines and ensure the quality and efficacy of their final products.

Core Physicochemical Properties

A foundational understanding of the intrinsic properties of 6-Chlorochromone-2-carboxylic acid is essential before undertaking detailed solubility and stability assessments.

Chemical Structure and Ionization Behavior (pKa)

The structure of 6-Chlorochromone-2-carboxylic acid features a chromone backbone with a carboxylic acid moiety at the 2-position and a chlorine atom at the 6-position. The carboxylic acid group is the primary ionizable center, and its acid dissociation constant (pKa) is a critical determinant of its solubility in aqueous media at different pH levels.[5]

Lipophilicity (LogP)

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP) between octanol and water, is a key indicator of a compound's permeability and potential for membrane transport. The "shake-flask" method is the gold standard for experimental LogP determination.[10] Various chromatographic techniques, such as reverse-phase HPLC, can also be employed to estimate LogP.[11] For 6-Chlorochromone-2-carboxylic acid, the presence of the chlorine atom is expected to increase its lipophilicity, while the carboxylic acid group will contribute to its hydrophilic character, particularly in its ionized form.

Comprehensive Solubility Profiling

Determining the solubility of 6-Chlorochromone-2-carboxylic acid in various solvent systems is a crucial step in early-stage drug development and formulation.[12]

Thermodynamic vs. Kinetic Solubility

It is important to distinguish between thermodynamic and kinetic solubility.[12]

-

Thermodynamic solubility is the equilibrium concentration of a compound in a saturated solution. It is typically determined using the shake-flask method, which is considered the "gold standard".[13][14]

-

Kinetic solubility measures the concentration at which a compound, dissolved in an organic solvent like DMSO and then introduced to an aqueous buffer, begins to precipitate.[12] This is often used in high-throughput screening during early drug discovery.[12]

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol outlines the steps for determining the equilibrium solubility of 6-Chlorochromone-2-carboxylic acid.

Objective: To determine the thermodynamic solubility in various solvents (e.g., water, phosphate-buffered saline (PBS) at different pH values, ethanol, DMSO).

Materials:

-

6-Chlorochromone-2-carboxylic acid

-

Selected solvents

-

Vials with screw caps

-

Shaking incubator or orbital shaker

-

Centrifuge

-

HPLC system with a suitable column and detector

-

Analytical balance

-

pH meter

Procedure:

-

Add an excess amount of 6-Chlorochromone-2-carboxylic acid to a known volume of the selected solvent in a vial. The presence of undissolved solid is essential to ensure saturation.[13]

-

Seal the vials and place them in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to reach equilibrium.

-

After incubation, allow the vials to stand to let the excess solid settle.

-

Carefully collect a sample from the supernatant. Phase separation can be achieved by centrifugation or filtration. Note that filtration may lead to underestimation due to adsorption to the filter material, while centrifugation might overestimate solubility if fine particles remain suspended.[15]

-

Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.

-

The determined concentration represents the thermodynamic solubility of the compound in that solvent at the specified temperature.

Data Presentation:

| Solvent | Temperature (°C) | pH (for aqueous) | Solubility (mg/mL) |

| Water | 25 | To be determined | |

| PBS | 25 | 7.4 | To be determined |

| 0.1 N HCl | 25 | 1.2 | To be determined |

| Ethanol | 25 | N/A | To be determined |

| DMSO | 25 | N/A | To be determined |

Table 1: Example of a solubility data summary table for 6-Chlorochromone-2-carboxylic acid.

Stability Assessment and Degradation Pathway Analysis

Stability testing is crucial for identifying potential degradation pathways and establishing appropriate storage conditions and shelf-life. Forced degradation, or stress testing, is a key component of this assessment.[16]

Principles of Forced Degradation Studies

Forced degradation studies involve subjecting the compound to conditions more severe than accelerated stability testing to intentionally induce degradation.[16] This helps in:

-

Identifying likely degradation products.

-

Elucidating degradation pathways.

-

Demonstrating the specificity of stability-indicating analytical methods.[17][18]

The goal is to achieve a target degradation of approximately 10-30%.[19]

Experimental Workflow: Forced Degradation and Stability-Indicating HPLC Method

The following workflow outlines the process for conducting forced degradation studies and developing a stability-indicating HPLC method.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. scbt.com [scbt.com]

- 4. rheolution.com [rheolution.com]

- 5. researchgate.net [researchgate.net]

- 6. art.torvergata.it [art.torvergata.it]

- 7. Prediction of pKa values using the PM6 semiempirical method - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Prediction of pKa values for aliphatic carboxylic acids and alcohols with empirical atomic charge descriptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 13. researchgate.net [researchgate.net]

- 14. A review of methods for solubility determination in biopharmaceutical drug characterization | Semantic Scholar [semanticscholar.org]

- 15. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 16. acdlabs.com [acdlabs.com]

- 17. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 18. scispace.com [scispace.com]

- 19. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Role of C-6 Substitution in Chromone Scaffolds: A Technical Guide for Drug Discovery

Foreword: The Chromone Core as a Privileged Scaffold

In the landscape of medicinal chemistry, the chromone (4H-1-benzopyran-4-one) nucleus stands out as a "privileged scaffold."[1] This designation is not arbitrary; it reflects the recurring presence of this heterocyclic system in a multitude of natural products and synthetic compounds that exhibit significant and diverse biological activities.[2][3] The chromone framework's rigid, planar structure and the presence of a hydrogen bond acceptor (the carbonyl group) allow it to serve as a versatile template for designing ligands that can interact with a wide array of biological targets.[4]

The true power of the chromone scaffold, however, lies in its capacity for tailored functionalization. The substitution pattern around the core rings dramatically influences the resulting molecule's pharmacological profile.[1] Among the available positions for substitution, the C-6 position on the benzo moiety has emerged as a critical site for modulating activity and selectivity. This guide provides an in-depth review of 6-substituted chromone derivatives, offering researchers and drug development professionals a technical resource grounded in field-proven insights. We will explore the causality behind synthetic choices, dissect structure-activity relationships (SAR), and provide detailed, validated protocols for both synthesis and biological evaluation.

Part 1: Synthetic Strategies for 6-Substituted Chromones

The successful development of novel chromone-based therapeutics hinges on efficient and versatile synthetic methodologies. The choice of strategy is often dictated by the desired C-6 substituent and the overall complexity of the target molecule.

Foundational Synthesis: The Baker-Venkataraman Rearrangement

A classic and reliable route to the chromone core itself is the Baker-Venkataraman rearrangement. This method involves the intramolecular acyl transfer of an o-acyloxyacetophenone to form a 1,3-diketone, which then undergoes acid-catalyzed cyclodehydration. To introduce a substituent at the C-6 position, one must start with an appropriately substituted 2'-hydroxyacetophenone (e.g., 5'-substituted-2'-hydroxyacetophenone).

Logical Framework for the Baker-Venkataraman Route

Sources

A Technical Guide to Chromone-2-Carboxylic Acids: Natural Sources, Analogs, and Synthetic Strategies

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chromone-2-carboxylic acids represent a significant class of heterocyclic compounds, distinguished by a benzo-γ-pyrone core functionalized with a carboxylic acid at the 2-position. This scaffold is a recurring motif in a variety of natural products, particularly those derived from fungal and plant sources, and is a cornerstone for the development of synthetic analogs with a wide spectrum of pharmacological activities. This in-depth technical guide provides a comprehensive overview of the natural occurrence of chromone-2-carboxylic acids, delves into their biosynthetic origins via the polyketide pathway, and presents detailed experimental protocols for their chemical synthesis. Furthermore, this guide explores the diverse biological activities of these compounds, offering insights for their application in drug discovery and development.

Introduction: The Significance of the Chromone-2-Carboxylic Acid Scaffold